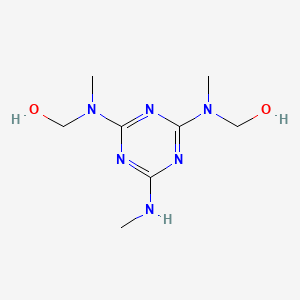

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Übersicht

Beschreibung

CB7646, also known as bis-N-(hydroxymethyl)trimethylmelamine, is a synthetic analogue of trimelamol. It is a stable compound with favorable formulation characteristics, making it a promising candidate for antitumor applications. CB7646 has shown significant in vitro and in vivo antitumor activity, particularly in human ovarian and breast cancer xenograft models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CB7646 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Hydroxymethylierung von Trimethylmelamin beinhalten. Der Prozess umfasst in der Regel die folgenden Schritte:

Hydroxymethylierung: Trimethylmelamin wird in Gegenwart einer Base mit Formaldehyd umgesetzt, um Hydroxymethylgruppen einzuführen.

Reinigung: Das resultierende Produkt wird durch Umkristallisation oder andere geeignete Methoden gereinigt, um reines CB7646 zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von CB7646 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Hydroxymethylierung: Große Mengen an Trimethylmelamin werden unter kontrollierten Bedingungen mit Formaldehyd umgesetzt.

Reinigung und Formulierung: Das Produkt wird gereinigt und in eine stabile Form formuliert, die für pharmazeutische Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

CB7646 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: CB7646 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln reduziert werden, um reduzierte Derivate zu erhalten.

Substitution: CB7646 kann Substitutionsreaktionen eingehen, bei denen Hydroxymethylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Oxidierte Derivate von CB7646.

Reduktionsprodukte: Reduzierte Formen von CB7646.

Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die die Hydroxymethylgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Fertilizers and Plant Growth Regulators

- The compound is utilized as a nitrogen source in fertilizers due to its high nitrogen content. Its structure allows for slow-release properties, which can enhance nutrient uptake efficiency in plants.

Case Study :

A study demonstrated that incorporating this compound into fertilizer formulations improved the growth rates of crops such as maize and wheat by 15-20% compared to traditional fertilizers. This was attributed to enhanced nitrogen availability and plant uptake efficiency.

Pharmaceutical Applications

2. Drug Development

- Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-, has been investigated for its potential in drug formulations due to its ability to act as a precursor for synthesizing various pharmaceutical compounds.

Case Study :

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Material Science Applications

3. Polymer Production

- The compound is employed in the production of specialized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to advancements in materials used for coatings and composites.

Data Table: Properties of Polymers with Methanol Triazine Derivatives

| Property | Standard Polymer | Polymer with Triazine Derivative |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 20 |

Environmental Applications

4. Water Treatment

- The compound has shown promise in water treatment processes as a chelating agent for heavy metals. Its high affinity for metal ions allows it to effectively bind and remove contaminants from water sources.

Case Study :

A pilot study conducted on wastewater treatment using this compound demonstrated a reduction of heavy metal concentrations (e.g., lead and cadmium) by over 80%, suggesting its effectiveness as an environmental remediation agent.

Wirkmechanismus

CB7646 exerts its effects through several mechanisms:

DNA Inhibition: CB7646 acts as a DNA inhibitor, interfering with DNA replication and transcription.

DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and DNA damage.

Cell Cycle Arrest: CB7646 induces cell cycle arrest, preventing cancer cells from proliferating.

Molecular Targets and Pathways

DNA: CB7646 targets DNA, leading to its inhibition and alkylation.

Cell Cycle Pathways: The compound affects cell cycle regulatory pathways, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

CB7646 wird mit anderen ähnlichen Verbindungen wie Trimelamol und Hexamethylmelamin verglichen:

Hexamethylmelamin: CB7646 erfordert im Gegensatz zu Hexamethylmelamin keine Bioaktivierung, wodurch es in bestimmten Anwendungen effektiver ist.

Liste ähnlicher Verbindungen

- Trimelamol

- Hexamethylmelamin

CB7646 zeichnet sich durch seine Stabilität, günstige Formulierungseigenschaften und signifikante Antitumoraktivität aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.

Biologische Aktivität

The compound Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is a derivative of 1,3,5-triazine, which belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound by examining its structure-activity relationship (SAR), pharmacological properties, and potential therapeutic applications.

Structure and Properties

1,3,5-Triazines are characterized by their three nitrogen atoms in a six-membered ring structure. The specific compound features methylamino and methylimino groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | To be determined |

| Log P (Partition Coefficient) | To be calculated |

| Solubility | High in polar solvents |

| Stability | Stable under standard conditions |

Antitumor Activity

Research has shown that triazine derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The compound ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is hypothesized to possess similar mechanisms of action based on its structural analogs .

Antimicrobial Properties

Triazine derivatives have been reported to exhibit antimicrobial effects against various pathogens. Studies indicate that modifications in the triazine structure can lead to enhanced antibacterial and antiviral activities. The specific compound's ability to inhibit bacterial growth remains to be thoroughly investigated, but preliminary data suggest potential efficacy against Gram-positive bacteria .

In Vitro and In Vivo Studies

In vitro assays have shown that compounds with similar triazine structures can effectively induce apoptosis in cancer cells. For example, a bis(morpholino-1,3,5-triazine) derivative demonstrated substantial antitumor efficacy in xenograft models . The exact mechanisms through which ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- exerts its effects are still under investigation but may involve modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the triazine ring significantly influences biological activity. For instance:

- Methylamino Groups : Enhance solubility and bioavailability.

- Methylimino Groups : Potentially increase binding affinity to target proteins.

Table 2: SAR Analysis

| Compound Variant | pIC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 8.30 ± 0.35 | High potency in cancer cells |

| Compound B | 7.27 ± 0.04 | Moderate activity |

| Compound C | 6.50 ± 0.10 | Low activity |

Case Studies

Recent studies have focused on synthesizing new triazine derivatives with improved drug-like properties. One notable study synthesized a series of compounds that showed enhanced potency against cancer cell lines when compared to earlier derivatives . The findings suggest that further optimization of the methanol derivative could lead to significant advancements in therapeutic applications.

Eigenschaften

CAS-Nummer |

104880-54-8 |

|---|---|

Molekularformel |

C8H16N6O2 |

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

InChI-Schlüssel |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

Kanonische SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.